

# physical and chemical properties of N-TRicosanoyl ceramide trihexoside

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## Compound of Interest

Compound Name: *N-TRicosanoyl ceramide trihexoside*

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## An In-depth Technical Guide to N-Tricosanoyl Ceramide Trihexoside

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**N-Tricosanoyl ceramide trihexoside**, also known as C23 Globotriaosylceramide (Gb3), is a glycosphingolipid of significant interest in biomedical research. Glycosphingolipids are integral components of cell membranes, playing crucial roles in cell signaling, recognition, and adhesion.[1] This particular variant, featuring a C23:0 fatty acid chain, belongs to the globoseries of glycosphingolipids. An accumulation of ceramide trihexosides is characteristic of Fabry disease, a lysosomal storage disorder caused by a deficiency of the enzyme  $\alpha$ -galactosidase A.[2] The tricosanoyl acyl chain's length and saturation level are thought to influence the biophysical properties of the cell membrane and may modulate specific biological activities.[3][4] This document provides a comprehensive overview of the physical and chemical properties, analytical methodologies, and biological relevance of **N-Tricosanoyl ceramide trihexoside**.

### Core Physical and Chemical Properties

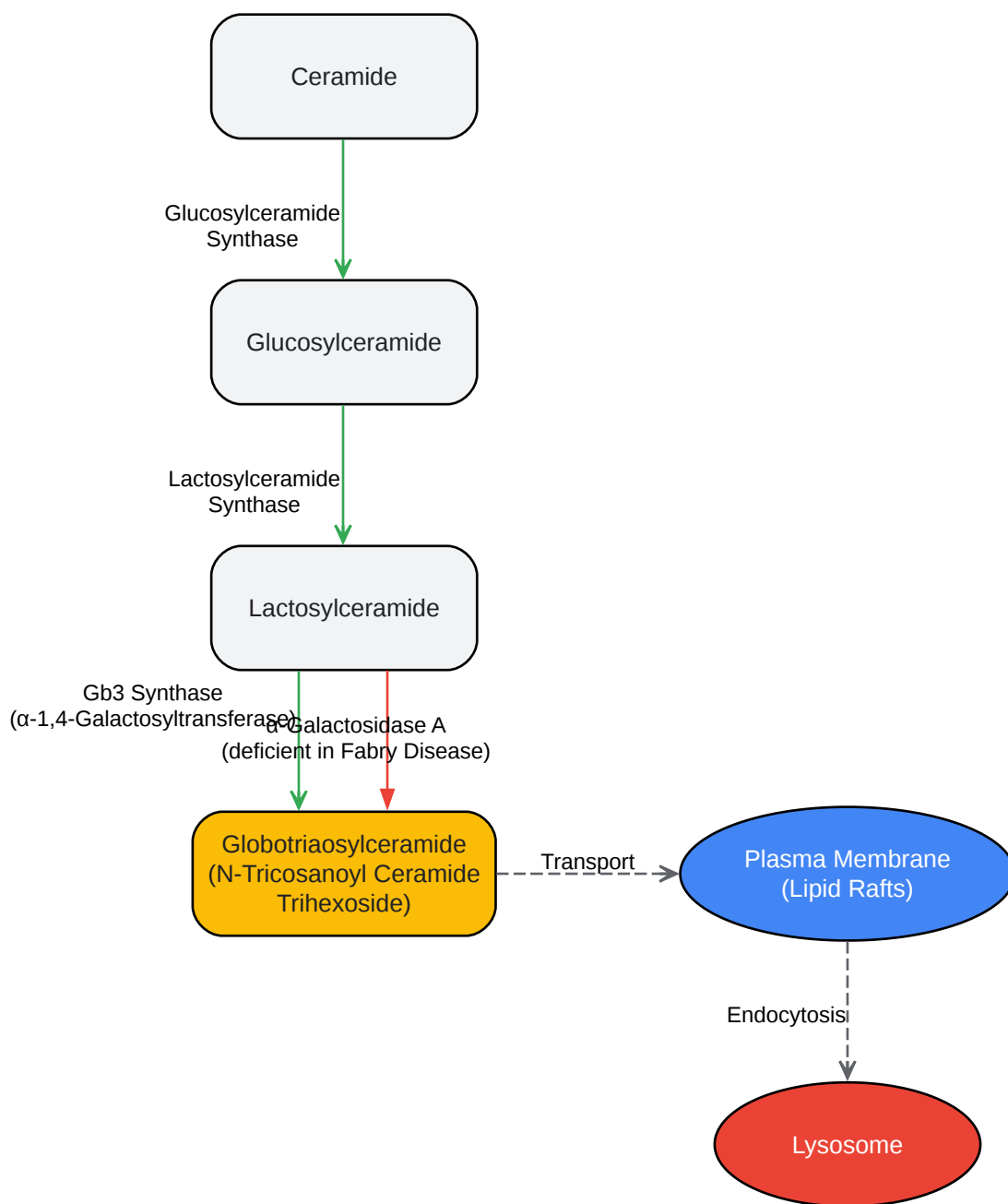
The distinct physical and chemical characteristics of **N-Tricosanoyl ceramide trihexoside** are fundamental to its behavior in biological systems and analytical procedures.

Property	Value	Source
Synonyms	N-C23:0-Ceramide trihexoside, N-Tricosanoyl globotriaosylceramide, C23 Globotriaosylceramide (d18:1/23:0)	[5][6]
Molecular Formula	C <sub>59</sub> H <sub>111</sub> NO <sub>18</sub>	[5][6]
Molecular Weight	1122 g/mol	[5][6]
CAS Number	536745-84-3	[2]
Appearance	Solid	[5][6]
Purity	>98% by TLC	[5][6]
Melting Point	130-139 °C	[5][6]
Solubility	Soluble in DMSO, hot methanol, and chloroform/methanol (2:1)	[5][6]
Storage	-20°C	[5][6]

## Signaling Pathways

Ceramide trihexosides, including the N-tricosanoyl variant, are primarily located in the outer leaflet of the plasma membrane, where they contribute to the formation of lipid rafts. These microdomains are critical for the spatial organization of signaling proteins. The biosynthesis of globotriaosylceramide occurs in the Golgi apparatus, and its degradation takes place in the lysosomes.

## Biosynthesis and Degradation of Globotriaosylceramide (Gb3)



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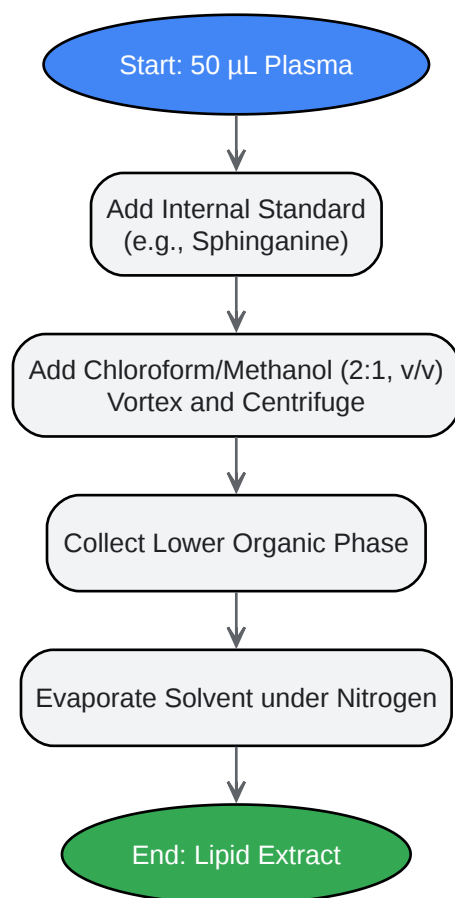
Caption: Biosynthesis of **N-Tricosanoyl ceramide trihexoside** and its lysosomal degradation pathway.

## Experimental Protocols

Accurate analysis of **N-Tricosanoyl ceramide trihexoside** is crucial for research and diagnostic purposes. The following are detailed methodologies for its extraction and analysis.

## Lipid Extraction from Plasma

This protocol outlines the extraction of total lipids, including glycosphingolipids, from plasma samples.



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Caption: Workflow for the extraction of lipids from plasma samples.

## Analysis by Thin-Layer Chromatography (TLC)

TLC is a common method for the separation and qualitative analysis of glycosphingolipids.

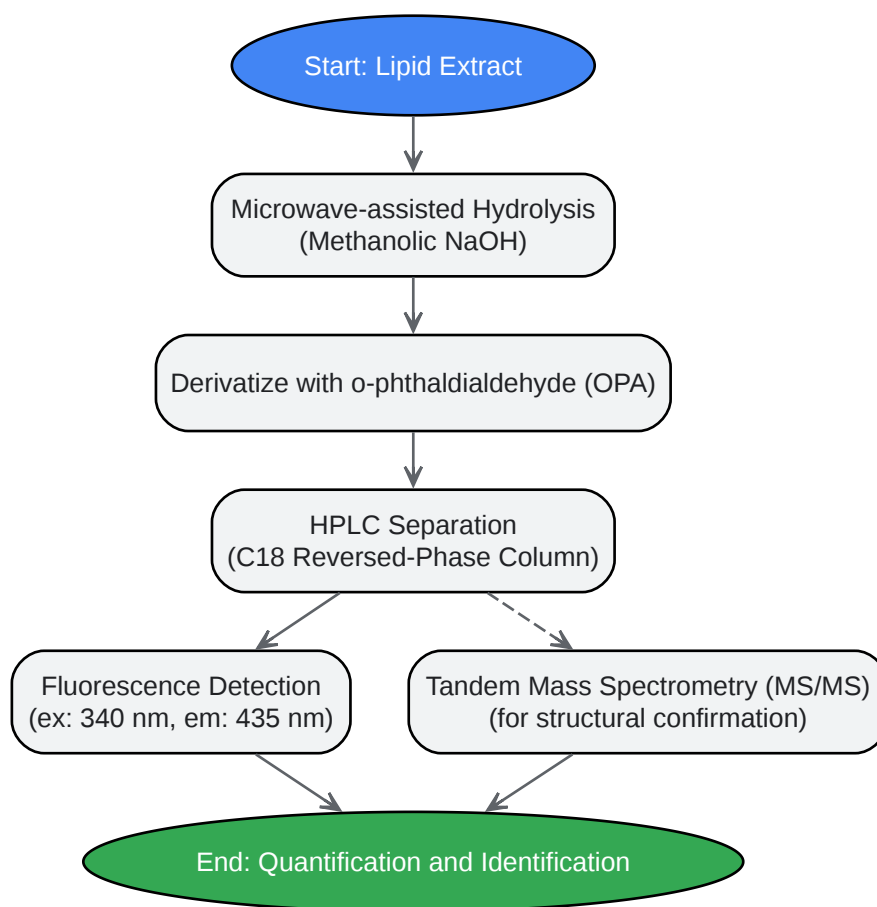
Protocol:

- Plate Preparation: Use silica gel 60 high-performance TLC plates. If necessary, pre-wash the plates with methanol.[7]

- Sample Application: Dissolve the lipid extract in a small volume of chloroform/methanol (2:1, v/v) and spot it onto the TLC plate.
- Development: Develop the plate in a sealed tank containing a solvent system of chloroform/methanol/water (65:25:4, v/v/v).<sup>[2]</sup> For better separation, a two-step development can be employed. First, develop in chloroform/methanol (98:2), air dry, and then develop in chloroform/methanol/acetic acid/water (61:33:3:3).<sup>[8]</sup>
- Visualization: After development, dry the plate and visualize the separated lipids by spraying with a suitable reagent, such as orcinol/sulfuric acid, and heating.<sup>[7]</sup> Glycosphingolipids will appear as purple spots.
- Identification: Compare the retention factor (R<sub>f</sub>) of the sample spots with that of a purified **N-Tricosanoyl ceramide trihexoside** standard run on the same plate.

## Analysis by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC-MS provides a highly sensitive and quantitative method for the analysis of specific molecular species of ceramide trihexosides.<sup>[9]</sup><sup>[10]</sup>



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Caption: Workflow for HPLC-MS analysis of ceramide trihexosides.

HPLC Conditions (Example):[\[9\]](#)[\[10\]](#)

- Column: C18 reversed-phase column.
- Mobile Phase: Isocratic elution with methanol/water (88:12, v/v).
- Detection: Fluorescence detector with excitation at 340 nm and emission at 435 nm.

Mass Spectrometry Conditions:

- Ionization: Electrospray ionization (ESI) in positive mode.
- Analysis: Tandem mass spectrometry (MS/MS) for fragmentation analysis to confirm the identity of the lipid species.

## Biological and Clinical Significance

The acyl chain length of ceramides has been shown to be a critical determinant of their biological function.[3][4] While specific studies on the N-tricosanoyl (C23:0) variant are less common than for more abundant species like C16:0 or C24:0, its presence in various tissues suggests a defined role. Very-long-chain ceramides are known to be important for the formation of stable and ordered membrane domains.[4]

In the context of Fabry disease, the accumulation of various isoforms of globotriaosylceramide, including those with different acyl chain lengths, contributes to the pathology.[11] The precise role of **N-Tricosanoyl ceramide trihexoside** in the progression of this disease is an area of ongoing research. Furthermore, this molecule serves as a receptor for certain bacterial toxins, such as Shiga toxin, and the specific fatty acid composition of the ceramide can influence toxin binding affinity.[2]

## Conclusion

**N-Tricosanoyl ceramide trihexoside** is a biologically important glycosphingolipid with distinct physical and chemical properties. The methodologies outlined in this guide provide a framework for its accurate analysis, which is essential for advancing our understanding of its role in health and disease, particularly in the context of lysosomal storage disorders and host-pathogen interactions. Further research into the specific signaling pathways modulated by this particular ceramide variant will be crucial for elucidating its precise biological functions and its potential as a therapeutic target or biomarker.

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